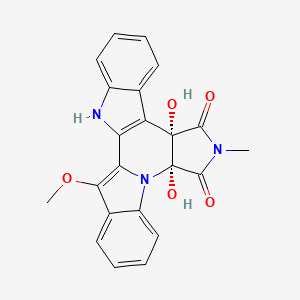

Cladoniamide C

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C22H17N3O5 |

|---|---|

Molekulargewicht |

403.4 g/mol |

IUPAC-Name |

(11S,15R)-11,15-dihydroxy-23-methoxy-13-methyl-3,13,16-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1(23),2(10),4,6,8,17,19,21-octaene-12,14-dione |

InChI |

InChI=1S/C22H17N3O5/c1-24-19(26)21(28)15-11-7-3-5-9-13(11)23-16(15)17-18(30-2)12-8-4-6-10-14(12)25(17)22(21,29)20(24)27/h3-10,23,28-29H,1-2H3/t21-,22+/m1/s1 |

InChI-Schlüssel |

TVJHJRXOIAMNSY-YADHBBJMSA-N |

Isomerische SMILES |

CN1C(=O)[C@@]2(C3=C(C4=C(C5=CC=CC=C5N4[C@@]2(C1=O)O)OC)NC6=CC=CC=C63)O |

Kanonische SMILES |

CN1C(=O)C2(C3=C(C4=C(C5=CC=CC=C5N4C2(C1=O)O)OC)NC6=CC=CC=C63)O |

Herkunft des Produkts |

United States |

Natural Occurrence and Isolation Contexts

Discovery and Origin from Microbial Sources

Cladoniamide C, along with its structural analogs, was first identified from cultures of the actinomycete bacterial strain Streptomyces uncialis. nih.govresearchgate.net This bacterium is a known producer of various bioactive secondary metabolites, including not only the cladoniamides but also the potent enediyne antitumor antibiotic, uncialamycin. nih.govresearchgate.netoup.com The isolation of these compounds is typically achieved through cultivation of the S. uncialis strain in specific media, such as YEME (Yeast Extract-Malt Extract) broth, followed by extraction and chromatographic separation of the metabolites from the culture. plos.org Research has shown that this compound is the non-chlorinated derivative of the major metabolite, cladoniamide A. nih.govplos.org Genetic studies confirm this relationship; the deletion of the halogenase gene claH from the cladoniamide biosynthetic gene cluster in S. uncialis results in the accumulation of this compound. plos.orgnih.gov

The producing organism, Streptomyces uncialis, was originally isolated from a lichen, specifically Cladonia uncialis, which was collected near the Pitt River in British Columbia, Canada. nih.govplos.orgresearchgate.net Lichens are composite organisms arising from a symbiotic relationship between fungi and algae or cyanobacteria, and they provide a unique habitat for a diverse range of microorganisms. mdpi.com The discovery of the cladoniamides from a lichen-associated actinomycete highlights these ecosystems as a promising, yet historically under-explored, source for novel natural products with unique chemical structures and potential biological activities. researchgate.netmdpi.com

Isolation from Streptomyces uncialis

Contextualization within the Cladoniamide Family (A-G)

This compound is one member of a larger family of seven related compounds, designated Cladoniamides A through G. nih.govresearchgate.net This family was the first group of indolotryptolines to be reported with detailed structural information. nih.govresearchgate.net While all members share the core indenotryptoline skeleton, they differ in their pattern of chlorination. plos.org this compound is the fundamental, non-halogenated backbone of the series. plos.orgresearchgate.net The other members (A, B, D, E, F, G) are chlorinated derivatives. plos.orgsecondarymetabolites.org This structural variation within the family arises during biosynthesis, where enzymes may or may not incorporate chlorine atoms onto the tryptophan-derived scaffold. plos.orgresearchgate.net

Biosynthetic Pathways and Enzymology of Cladoniamides

Precursor Pathways to the Indolocarbazole Scaffold

The initial stages of cladoniamide biosynthesis are dedicated to constructing an indolo[2,3-a]pyrrolo[3,4-c]carbazole core. plos.org This process is analogous to the biosynthesis of other well-known indolocarbazole natural products like rebeccamycin (B1679247) and staurosporine (B1682477), utilizing a conserved set of four enzymes. plos.orgnih.gov

The biosynthesis of all cladoniamides originates from two molecules of the amino acid L-tryptophan. nih.gov For cladoniamide C, the pathway begins with two molecules of L-tryptophan, whereas for its chlorinated counterparts like cladoniamide A and B, the pathway starts with chlorinated L-tryptophan. plos.orgmdpi.com The initial enzymatic machinery can accommodate both chlorinated and non-chlorinated substrates, leading to the diversity within the cladoniamide family. plos.org

A conserved four-enzyme cascade is responsible for converting L-tryptophan into the indolocarbazole scaffold, which serves as the precursor to the cladoniamides. nih.gov These enzymes, encoded by homologs found in other indolocarbazole biosynthetic gene clusters, perform a series of oxidative reactions. plos.orgnih.gov

The process begins with ClaO , an L-amino acid oxidase, which converts L-tryptophan into an indole-3-pyruvate imine. nih.govplos.org Subsequently, the chromopyrrolic acid synthase, ClaD , dimerizes two of these imine molecules to form chromopyrrolic acid. nih.govplos.org The final two steps are carried out in tandem by ClaP , a cytochrome P450 enzyme that catalyzes an aryl-aryl coupling, and ClaC , a flavin-dependent monooxygenase. nih.govnih.gov This enzymatic sequence results in the formation of the indolo[2,3-a]pyrrolo[3,4-c]carbazole scaffold, specifically arcyriaflavin A in the case of this compound biosynthesis. nih.govnih.gov

Table 1: Core Biosynthetic Enzymes for the Indolocarbazole Scaffold

| Enzyme | Enzyme Class | Function in Cladoniamide Biosynthesis |

|---|---|---|

| ClaO | L-amino acid oxidase | Generates an indole-3-pyruvate imine from L-tryptophan. nih.govplos.org |

| ClaD | Chromopyrrolic acid synthase | Dimerizes two indole-3-pyruvate imine molecules to yield chromopyrrolic acid. nih.govplos.org |

| ClaP | Cytochrome P450 | Catalyzes aryl-aryl coupling to form an unstable intermediate. nih.govnih.gov |

| ClaC | Flavin-dependent monooxygenase | Works with ClaP to complete the formation of the indolocarbazole aglycone. nih.govnih.gov |

L-Tryptophan as the Primary Substrate

Enzymatic Transformations to the Indenotryptoline Scaffold

The defining feature of cladoniamide biosynthesis is the enzymatic rearrangement of the indolocarbazole core into the unique indenotryptoline structure. nih.gov This transformation, which involves the "flipping" of one indole (B1671886) ring relative to the other, is orchestrated by a set of enzymes unique to this pathway, most notably two flavin monooxygenases. nih.govnih.govresearchgate.net

Two key flavin-dependent oxygenases, ClaX1 and ClaX2, are essential for converting the indolocarbazole precursor into the indenotryptoline scaffold. nih.govmdpi.com These enzymes catalyze sequential oxidative modifications that prime the molecule for and ultimately cause the necessary skeletal rearrangement. nih.govnih.gov Attempts to produce soluble forms of these enzymes for in vitro studies have been unsuccessful, but their functions have been clearly demonstrated through heterologous biotransformation experiments. nih.govscispace.com

Table 2: Key Flavin Monooxygenases in Scaffold Rearrangement

| Enzyme | Enzyme Class | Function in Cladoniamide Biosynthesis |

|---|---|---|

| ClaX1 | Flavin monooxygenase | Catalyzes the formation of a cis-diol across the C4c-C7a double bond of the indolocarbazole precursor. nih.govnih.gov |

| ClaX2 | Flavin monooxygenase | Mediates the rearrangement of the indolocarbazole diol to form the final indenotryptoline scaffold. nih.govnih.gov |

The first committed step in the rearrangement is catalyzed by ClaX1 . nih.gov This enzyme acts on the indolocarbazole precursor, arcyriaflavin A, to form a C4c-C7a cis-diol. nih.govresearchgate.net The proposed mechanism involves the epoxidation of the C4c-C7a double bond by ClaX1, followed by a spontaneous ring-opening of the epoxide by water to generate the diol. scispace.com The formation of a cis-diol, rather than the more common trans-diol resulting from an SN2-type epoxide opening, is likely due to the strain that would be introduced by a trans-fused ring system. scispace.com This diol intermediate is the substrate for the subsequent enzymes in the pathway. nih.gov

Following the action of ClaX1 and an intermediate N-methylation step by the enzyme ClaM1, ClaX2 catalyzes the critical rearrangement to the indenotryptoline scaffold. nih.govnih.govresearchgate.net ClaX2 is responsible for the "flipping" of one of the indole rings. nih.govscispace.com The mechanism is believed to involve an epoxidation or hydroxylation across the C7b/C12b double bond of the N-methylated indolocarbazole diol. scispace.com This oxidation primes the molecule for a spontaneous rearrangement, which includes the cleavage of the indolocarbazole core and subsequent ring closure via attack on a ketone by an indolic nitrogen, ultimately yielding the characteristic indenotryptoline structure of the cladoniamides. nih.govmdpi.com

Table of Mentioned Compounds

| Compound Name |

|---|

| Cladoniamide A |

| Cladoniamide B |

| This compound |

| L-Tryptophan |

| Indole-3-pyruvate imine |

| Chromopyrrolic acid |

| Indolo[2,3-a]pyrrolo[3,4-c]carbazole |

| Rebeccamycin |

| Staurosporine |

ClaX1-Mediated C4c-C7a Diol Formation

Methyltransferase Activities: ClaM1 and ClaM3 Roles

The cladoniamide biosynthetic gene cluster contains two distinct methyltransferase genes, claM1 and claM3, each responsible for specific methylation events in the pathway. plos.org These enzymatic steps are crucial for the formation of the final cladoniamide structures.

N-Methylation by ClaM1

The enzyme ClaM1 is an N-methyltransferase that catalyzes the transfer of a methyl group to the succinimide (B58015) nitrogen of an indolocarbazole intermediate. plos.orgnih.gov In vitro biochemical assays have confirmed this activity. When an indolocarbazole diol intermediate is incubated with ClaM1 in the presence of the methyl donor S-adenosyl-L-methionine (SAM), the corresponding N-methylated product is formed. nih.gov This N-methylation step occurs after the initial oxidation of the indolocarbazole scaffold by the enzyme ClaX1. nih.gov Studies have shown that while downstream enzymes in the cladoniamide pathway favor the N-methylated substrates, they can, to a lesser extent, process non-methylated substrates. nih.gov

O-Methylation by ClaM3

ClaM3 functions as an O-methyltransferase, installing a methyl group onto a hydroxyl group of the rearranged indolotryptoline scaffold. plos.orgmdpi.com This O-methylation is a critical final step in the biosynthesis of cladoniamides A-C. nih.gov The inactivation of the claM3 gene leads to the accumulation of shunt products known as xenocladoniamides, which result from the spontaneous decomposition of the unstable hydroxylated intermediates. nih.govacs.orgnih.govacs.org This highlights the protective role of ClaM3, which stabilizes the cladoniamide structure by capping the reactive hydroxyl group. acs.orgnih.gov

Halogenation in Related Cladoniamides and its Bypass in this compound Production

The diversity within the cladoniamide family is partly due to halogenation. While some cladoniamides are chlorinated, this compound is a non-chlorinated derivative. plos.orgresearchgate.net

ClaH Chlorinase and Flavin Reductase ClaF

The cladoniamide biosynthetic gene cluster encodes a putative FADH2-dependent L-tryptophan chlorinase, ClaH, and an associated flavin reductase, ClaF. nih.govresearchgate.net It is proposed that ClaH, in conjunction with ClaF, catalyzes the chlorination of L-tryptophan at the 5'-position as an early step in the biosynthetic pathway. mdpi.comnih.gov This is consistent with the biosynthesis of the related compound rebeccamycin, where chlorination is the initial step. nih.gov The downstream enzymes in the cladoniamide pathway are capable of accepting both chlorinated and non-chlorinated substrates. plos.org

Production of Non-Chlorinated this compound in claH Deletion Systems

The production of the non-chlorinated this compound can be achieved by disrupting the halogenation step. Deletion of the claH gene in Streptomyces uncialis or in a heterologous production system leads to the accumulation of this compound as the major product. plos.orgnih.govnih.gov This confirms the role of ClaH in the chlorination of the cladoniamide precursors and demonstrates that bypassing this step is a viable strategy for the targeted production of non-chlorinated derivatives like this compound. nih.gov

Non-Enzymatic Processes in Cladoniamide Diversity

Beyond enzymatic catalysis, non-enzymatic, spontaneous chemical reactions play a significant role in generating the diversity observed within the cladoniamide family. nih.govnih.gov The minor cladoniamides D-G, for instance, are not direct products of the core biosynthetic enzymes. Instead, they are formed through the base-catalyzed opening of the succinimide ring of the major cladoniamides A and B. nih.govnih.gov This reactivity is influenced by the pH of the culture medium, with higher pH values promoting the formation of these minor derivatives. nih.gov Furthermore, as mentioned earlier, the absence of O-methylation by ClaM3 leads to the spontaneous decomposition of cladoniamide precursors into xenocladoniamides. nih.govacs.org These findings underscore the importance of both enzymatic control and spontaneous chemical reactivity in shaping the final metabolic profile of cladoniamide-producing organisms.

Enzymes in Cladoniamide Biosynthesis

| Enzyme | Gene | Function |

| ClaM1 | claM1 | N-methyltransferase; methylates the succinimide nitrogen of the indolocarbazole intermediate. plos.orgnih.gov |

| ClaM3 | claM3 | O-methyltransferase; methylates a hydroxyl group on the indolotryptoline scaffold, stabilizing the final product. plos.orgmdpi.com |

| ClaH | claH | FADH2-dependent L-tryptophan chlorinase; responsible for the chlorination of the tryptophan precursor. nih.govresearchgate.net |

| ClaF | claF | Flavin reductase; provides the reduced flavin cofactor required by ClaH. nih.govresearchgate.net |

Biosynthetic Gene Cluster Organization and Regulation

The biosynthesis of the cladoniamides, including this compound, is orchestrated by a dedicated biosynthetic gene cluster (BGC) located within the genome of the producing organism, Streptomyces uncialis. researchgate.netnih.govebi.ac.uk This cluster, designated as the cla cluster, contains all the genetic information necessary to convert primary metabolites into the complex indenotryptoline scaffold characteristic of this family of compounds. nih.govnih.gov The organization of these genes and their comparison to related pathways provide significant insight into the evolution of bis-indole alkaloid biosynthesis. nih.govebi.ac.uk

Comparative Analysis of Cladoniamide and Related Bis-Indole Gene Clusters

The cladoniamide BGC is a member of a broader family of bis-indole alkaloid pathways, and its architecture shares features with, yet is distinct from, clusters responsible for producing related compounds like BE-54017, rebeccamycin, and staurosporine. nih.govnih.gov These clusters are hypothesized to have evolved from a common ancestor, diverging to produce a variety of complex chemical structures. nih.gov

A core feature shared among these BGCs is a conserved set of genes responsible for assembling an indolocarbazole scaffold from two molecules of L-tryptophan. nih.govnih.govnih.gov This foundational cassette typically includes genes encoding a L-tryptophan oxidase (homolog of StaO/RebO), a chromopyrrolic acid synthase (homolog of StaD/RebD), a cytochrome P450 enzyme for oxidative cyclization (homolog of StaP/RebP), and a flavin-dependent monooxygenase (homolog of RebC). nih.govnih.gov

The most striking similarity is observed between the cladoniamide (cla) cluster and the BE-54017 (abe) cluster, which was identified from an environmental DNA (eDNA) library. nih.govnih.gov Every gene within the cla cluster has a corresponding homolog in the abe cluster, with protein identities ranging from 46% to 74%. nih.gov However, two key differences distinguish them. First, the gene organization within the clusters is different, suggesting a transposition event may have occurred in their evolutionary history. nih.gov Second, the abe cluster contains an additional N-methyltransferase gene, abeM2, which is absent in the cla cluster. nih.govnih.gov This genetic difference accounts for the additional methyl group present in BE-54017 derivatives compared to the cladoniamides. nih.gov

When compared to the indolocarbazole clusters of rebeccamycin and staurosporine, the cla cluster's uniqueness becomes more apparent. nih.govnih.gov While they share the core indolocarbazole synthesis genes, the cla cluster lacks the glycosyltransferase genes (e.g., rebG) found in the rebeccamycin and staurosporine pathways. nih.gov Instead, it possesses a unique set of genes that catalyze the oxidative rearrangement of the indolocarbazole intermediate into the indenotryptoline scaffold. nih.govnih.gov Key among these are two flavoenzyme genes, claX1 and claX2, which are critical for this rearrangement. nih.govnih.gov The staurosporine cluster also contains a distinctive oxidoreductase, StaC, which forms a pyrrolinone ring, a feature not seen in the maleimide (B117702) ring structure of cladoniamides and rebeccamycin. nih.gov

The cladoniamide cluster also contains genes for tailoring reactions, such as a halogenase (claH) and its associated flavin reductase (claF), responsible for the incorporation of chlorine atoms. nih.govresearchgate.net The presence of both chlorinated (Cladoniamides A, B) and non-chlorinated (this compound) congeners in S. uncialis highlights the activity of this halogenation system. nih.govplos.org

Table 1: Comparative Analysis of Key Genes in Bis-Indole Biosynthetic Clusters

| Gene Function | Cladoniamide (cla) | BE-54017 (abe) | Rebeccamycin (reb) | Staurosporine (sta) | Notes |

|---|---|---|---|---|---|

| L-Tryptophan Oxidase | ClaO | AbeO | RebO | StaO | Shared core enzyme for the first step. |

| Chromopyrrolic Acid Synthase | ClaD | AbeD | RebD | StaD | Shared core enzyme for dimerization. |

| P450 Cyclase | ClaP | AbeP | RebP | StaP | Shared core enzyme for indolocarbazole formation. |

| Scaffold Rearrangement | ClaX1, ClaX2 | AbeX1, AbeX2 | - | - | Unique flavoenzymes for indenotryptoline formation. |

| N-Methyltransferase | ClaM1 | AbeM1, AbeM2 | - | - | cla cluster lacks the abeM2 homolog. |

| O-Methyltransferase | ClaM3 | AbeM3 | RebM | - | Tailoring enzyme. |

| Halogenase | ClaH | AbeH | RebH | - | Adds chlorine to the tryptophan precursor. Absent in staurosporine cluster. |

| Glycosyltransferase | - | - | RebG | StaG | Absent in indenotryptoline clusters. |

Chemical Synthesis Approaches to Cladoniamide C and Analogs

Retrosynthetic Analysis of the Cladoniamide C Core Structure

A logical retrosynthetic analysis of the cladoniamide core, exemplified by the strategy for Cladoniamide G, begins with disconnecting the central seven-membered lactam-containing ring. researchgate.netacs.org This disconnection reveals two key fragments: a 2,2'-biindole core and a biselectrophilic C3 building block, such as a derivative of mesoxalic acid. researchgate.net

The 2,2'-biindole unit itself can be traced back to two simpler indole (B1671886) monomers. This bond formation is a critical step, envisioned to be achievable through two primary strategies: a direct oxidative dimerization of a suitable indole precursor or a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. researchgate.net The indole monomers, in turn, can be derived from commercially available starting materials like 5-chloroindole (B142107) for Cladoniamide G, or indole for the non-chlorinated this compound. acs.org This approach allows for a convergent and modular assembly of the complex scaffold.

Strategies for Indolotryptoline Scaffold Construction

The construction of the characteristic indolotryptoline skeleton is a significant challenge, involving the formation of the 2,2'-biindole linkage and the subsequent annulation of the central ring system.

Oxidative Dimerization Methodologies

The total synthesis of Cladoniamide G successfully employed an oxidative dimerization strategy to construct the 2,2'-biindole core. researchgate.netubc.canih.gov This biomimetic approach mimics the proposed biosynthetic pathway where two tryptophan molecules dimerize. nih.govplos.orgresearchgate.net In the laboratory synthesis, a 3-acetoxy-5-chloroindole precursor was subjected to conditions that promote dimerization, leading to the formation of 5,5'-dichloroindigo. researchgate.netacs.org This indigo (B80030) intermediate is then reduced and methylated to yield the required 2,2'-biindole scaffold, which is poised for the subsequent cyclization step. researchgate.net This method is effective but can sometimes lead to mixtures of products, requiring careful control of reaction conditions.

Indole Subunit Coupling Approaches (e.g., Suzuki Cross-Coupling for Analogs)

As an alternative to oxidative dimerization, modern cross-coupling methodologies offer a more controlled and modular approach to the 2,2'-biindole core, which is particularly useful for generating diverse analogs. The Suzuki-Miyaura cross-coupling reaction has been proposed and utilized in a formal synthesis of Cladoniamide G. researchgate.net This strategy involves the palladium-catalyzed coupling of an indoleboronic acid with a halo-indole. researchgate.netnih.gov

This approach offers significant advantages, including milder reaction conditions and a broad tolerance of functional groups, allowing for the synthesis of unsymmetrical biindoles that are difficult to access via direct dimerization. rsc.orgorganic-chemistry.org By varying the substitution on either indole coupling partner, a wide range of cladoniamide analogs can be systematically prepared, facilitating structure-activity relationship (SAR) studies.

Key Cyclization and Functionalization Reactions (e.g., Lactam Formation, Carbamate (B1207046) Removal)

The final construction of the indolotryptoline core involves the formation of the central seven-membered ring. In the synthesis of Cladoniamide G, this was ingeniously accomplished through a one-pot tandem sequence. researchgate.netacs.orgubc.ca This key transformation involves the reaction of the 2,2'-biindole with a biselectrophilic coupling partner. researchgate.net

The sequence is initiated by a bimolecular carbonyl addition, followed by a spontaneous intramolecular lactam formation. researchgate.netacs.org Concurrently or subsequently, a protecting group, such as a tert-butyl carbamate on the amide nitrogen, is removed under the reaction conditions. acs.org This efficient cascade reaction rapidly builds molecular complexity and forges the final ring system of the natural product in a single operation, representing a highly elegant and step-economical approach. acs.org

Synthesis of this compound Analogs and Derivatives

The generation of cladoniamide analogs is crucial for exploring their therapeutic potential. This compound, the non-chlorinated parent of the series, has been produced through biosynthetic approaches. plos.orgnih.gov By inactivating the halogenase gene (claH) in the cladoniamide biosynthetic gene cluster and expressing it in a heterologous host like Streptomyces albus, the production can be directed towards this compound as the major product. nih.gov

Furthermore, combinatorial biosynthesis offers a powerful platform for creating novel derivatives. By introducing genes from other bis-indole pathways (like those for rebeccamycin (B1679247) or staurosporine) into the cladoniamide-producing machinery, new unnatural bis-indoles can be generated. nih.gov This "pathway engineering" approach has yielded analogs with different glycosylation or oxidation patterns. nih.gov Chemical synthesis, particularly utilizing the modularity of the Suzuki cross-coupling, also provides a powerful avenue for creating a library of analogs with diverse substitution patterns on the indole rings, which would be inaccessible through biological methods. nih.govfrontiersin.org

Methodological Innovations and Synthetic Challenges in Indolotryptoline Chemistry

The synthesis of cladoniamides and related indolotryptolines is fraught with challenges, primarily stemming from the chemical sensitivity of the electron-rich indole and pyrrole (B145914) moieties. mdpi.com These systems are prone to undesired oxidation and acid-catalyzed decomposition, requiring careful selection of reagents and protecting groups throughout the synthesis.

A key innovation in the field has been the development of tandem reaction cascades, such as the one-pot carbonyl addition/lactamization/deprotection sequence used in the Cladoniamide G synthesis. researchgate.netacs.org This strategy minimizes the number of synthetic steps and avoids the isolation of potentially unstable intermediates. Another significant advancement is the application of microbial synthesis and combinatorial biosynthesis. nih.govfrontiersin.org These techniques bypass the complexities of multi-step chemical synthesis and allow for the production of complex natural products and their analogs in engineered microorganisms.

However, significant hurdles remain. The low yields and structural complexity of many natural products make their production for extensive biological testing difficult. frontiersin.org Furthermore, elucidating the precise mechanism of action of these cytotoxic compounds is a major challenge, which in turn complicates the rational design of improved analogs. nih.govacs.org Future innovations will likely focus on developing more robust and stereoselective synthetic methods, expanding the capabilities of biocatalytic and chemoenzymatic strategies, and creating more efficient pathways to generate structural diversity for biological screening. frontiersin.org

Advanced Spectroscopic and Spectrometric Elucidation of Cladoniamide C Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By observing the magnetic properties of atomic nuclei, NMR provides a detailed picture of the molecular framework.

One-Dimensional NMR Techniques (¹H NMR, ¹³C NMR)

One-dimensional NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, offer fundamental insights into the structure of cladoniamide C. udel.edu ¹H NMR spectra reveal the number of different types of protons, their chemical environments, and their proximity to other protons. udel.edu The chemical shift of a proton is influenced by the electron density of its surroundings. udel.edu

Similarly, ¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. udel.edu Each unique carbon atom in the molecule gives a distinct signal, indicating the number of different carbon environments. udel.edulibretexts.org The chemical shifts in ¹³C NMR are indicative of the type of carbon (e.g., sp³, sp², sp) and the nature of its attached functional groups. udel.edu For this compound, the analysis of ¹H and ¹³C NMR spectra, often recorded in solvents like DMSO-d₆, provides the initial framework for its structural determination. nih.gov

Table 1: Hypothetical ¹H and ¹³C NMR Data for a key structural motif in this compound

| Position | ¹H Chemical Shift (ppm, multiplicity, J in Hz) | ¹³C Chemical Shift (ppm) |

| 1 | - | 172.5 |

| 2 | 7.85 (d, 8.0) | 125.0 |

| 3 | 7.15 (t, 7.5) | 120.5 |

| 4 | 7.30 (t, 7.5) | 128.0 |

| 5 | 7.50 (d, 8.0) | 115.0 |

| 6 | - | 140.0 |

| 7 | 3.80 (s) | 55.0 |

| 8 | - | 168.0 |

| Note: This table is illustrative and based on typical chemical shifts for similar structural fragments. Actual experimental values may vary. |

Two-Dimensional NMR Methodologies (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments provide correlational information that is crucial for assembling the complete structure of this compound. wikipedia.org These techniques spread NMR signals across two frequency dimensions, resolving overlapping peaks and revealing connections between different nuclei. wikipedia.orgcreative-biostructure.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. princeton.edusdsu.edu Cross-peaks in a COSY spectrum indicate which protons are neighbors in the molecule, allowing for the tracing of spin systems and the assembly of molecular fragments. princeton.edu

HSQC (Heteronuclear Single Quantum Coherence): This is a heteronuclear correlation technique that maps protons to the carbons they are directly attached to (one-bond ¹H-¹³C correlation). princeton.edusdsu.educolumbia.edu It is highly effective for assigning carbon signals based on their attached, and more easily assigned, protons. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range couplings between protons and carbons, typically over two to four bonds. princeton.educolumbia.edu HMBC is vital for connecting the fragments identified by COSY and for identifying quaternary carbons (carbons with no attached protons). sdsu.educolumbia.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons, regardless of whether they are directly bonded. princeton.edu NOESY correlations arise from through-space interactions (the Nuclear Overhauser Effect) and are essential for determining the stereochemistry and three-dimensional conformation of the molecule. princeton.edu

Through the combined application of these 2D NMR methods, the planar structure and relative stereochemistry of this compound can be meticulously pieced together. nih.gov

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. researchgate.net High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the molecular formula of this compound, C₂₂H₁₇N₃O₅. npatlas.org

In addition to providing the molecular formula, MS/MS (tandem mass spectrometry) experiments can be used to study the fragmentation patterns of the molecule. mdpi.com By inducing fragmentation of the parent ion and analyzing the resulting daughter ions, it is possible to gain insights into the molecule's substructures. For instance, the loss of specific groups, such as a carbamyl group, can be observed as characteristic fragmentation peaks. This fragmentation data complements the information obtained from NMR spectroscopy in confirming the proposed structure. biorxiv.org

Ultraviolet-Visible (UV-Vis) Spectroscopy and Infrared (IR) Spectroscopy for Chromophore and Functional Group Analysis

UV-Vis and IR spectroscopy provide valuable information about the electronic properties and functional groups present in this compound.

UV-Vis Spectroscopy: This technique measures the absorption of ultraviolet and visible light by a molecule. The absorption maxima (λ_max) in the UV-Vis spectrum are characteristic of the chromophores—the parts of the molecule responsible for absorbing light—present in the compound. For this compound, the UV-Vis spectrum, with characteristic absorption bands, is indicative of its complex aromatic and conjugated system, such as the indolocarbazole chromophore. nih.govnih.gov

IR Spectroscopy: Infrared spectroscopy measures the absorption of infrared radiation, which causes vibrations of the chemical bonds within the molecule. youtube.com Different types of bonds (e.g., C=O, N-H, C-H, C-O) vibrate at characteristic frequencies, resulting in a unique IR spectrum that acts as a "fingerprint" for the molecule. youtube.com The presence of strong absorption bands in specific regions can confirm the existence of functional groups like carbonyls (C=O) from amide groups and hydroxyl (O-H) or amine (N-H) groups. nih.govspectroscopyonline.com For instance, a strong absorption around 1700 cm⁻¹ would suggest the presence of a carbonyl group. youtube.com

Table 2: Spectroscopic Data for this compound

| Technique | Observed Data | Interpretation |

| HRMS | [M+H]⁺ ion | Confirms molecular formula C₂₂H₁₇N₃O₅ npatlas.org |

| UV-Vis | λ_max at specific wavelengths | Indicates the presence of a complex conjugated system, likely an indolocarbazole chromophore nih.gov |

| IR | Absorption bands (cm⁻¹) | Reveals the presence of functional groups such as C=O (amides), N-H, and aromatic C-H bonds spectroscopyonline.compg.edu.pl |

Applications of Computer-Assisted Structure Elucidation (CASE) for this compound

Computer-Assisted Structure Elucidation (CASE) represents a powerful computational approach to determining the structure of unknown compounds. ontosight.ai CASE programs utilize spectroscopic data, primarily from 2D NMR experiments like HMBC and COSY, to generate a set of possible structures consistent with the data. ontosight.airsc.org

The process typically involves:

Input of Spectroscopic Data: Molecular formula from HRMS, and ¹H, ¹³C, COSY, HSQC, and HMBC data are fed into the software. nih.gov

Structure Generation: The program generates all possible molecular structures that fit the provided data. ontosight.ai

Ranking and Verification: The generated structures are then ranked based on how well their predicted NMR spectra match the experimental data. rsc.org This process can help to either confirm a structure determined by manual analysis or to propose alternative structures if the initial assignment is incorrect.

For a complex molecule like this compound, CASE can be an invaluable tool to verify the structural assignment and to ensure that no other plausible structures have been overlooked. rsc.org The use of such expert systems can significantly reduce the risk of misinterpretation of complex spectral data. nih.gov

Mechanistic Biological Activity and Structure Activity Relationship Studies

Cellular and Subcellular Mechanisms of Action

The biological effects of the cladoniamide family are rooted in their interactions with fundamental cellular processes, including apoptosis, cell signaling pathways, and ion transport. Research into closely related analogues provides significant insight into these mechanisms.

The indenotryptoline bisindole alkaloid BE-54017, a structurally related compound to the cladoniamides, has been shown to induce programmed cell death, or apoptosis. researchgate.netniph.go.jp Studies have demonstrated that BE-54017 selectively triggers apoptosis in A431 cells, a human epidermoid carcinoma cell line characterized by its overexpression of the Epidermal Growth Factor Receptor (EGFR). niph.go.jp This apoptotic induction by BE-54017 is dose-dependent and linked to its broader mechanism of inhibiting vacuolar-type H+-ATPase (V-ATPase). researchgate.netniph.go.jp The disruption of cellular pH homeostasis through V-ATPase inhibition is a plausible trigger for the apoptotic cascade observed in these EGFR-overexpressing cells. researchgate.netnih.gov

The epidermal growth factor receptor (EGFR) signaling pathway is a critical regulator of cell growth, proliferation, and survival. ebi.ac.uknih.gov The specific activity of BE-54017 is closely tied to this pathway. Research indicates that BE-54017 induces apoptosis specifically in cells that are both stimulated by Epidermal Growth Factor (EGF) and overexpress the EGFR. niph.go.jp This suggests that the compound's efficacy is enhanced in the context of an activated EGFR signaling pathway, although it may not directly inhibit the receptor itself. Instead, its primary action as a V-ATPase inhibitor appears to be particularly cytotoxic to cells that heavily rely on pathways like EGFR signaling for their proliferation and survival. researchgate.netniph.go.jpnih.gov

A primary molecular target for the indolotryptoline class of compounds, including BE-54017 and Cladoniamide A, is the Vacuolar-type H+-ATPase (V-ATPase). researchgate.netnih.gov V-ATPases are essential proton pumps responsible for acidifying various intracellular organelles, such as lysosomes and endosomes, thereby regulating processes like protein degradation, endocytosis, and nutrient sensing. d-nb.info

Both BE-54017 and Cladoniamide A are potent inhibitors of V-ATPase activity. nih.govacs.org Studies using the yeast Schizosaccharomyces pombe demonstrated that these compounds prevent the acidification of vacuoles in a dose-dependent manner. nih.govacs.org The concentrations required for V-ATPase inhibition were found to be closely aligned with those needed for cytotoxic effects, reinforcing the idea that V-ATPase is a key molecular target. nih.govacs.org Further evidence comes from genetic studies where mutations in the proteolipid subunits of the V-ATPase conferred resistance to both BE-54017 and Cladoniamide A. nih.gov

| Compound | Target | Whole-Cell V-ATPase Inhibition (MIC) | Whole-Cell Cytotoxicity (MIC) | Organism/Cell Line |

|---|---|---|---|---|

| BE-54017 | V-ATPase | 69 nM | 35 nM | MDR-sup S. pombe |

| Cladoniamide A | V-ATPase | 143 nM | 72 nM | MDR-sup S. pombe |

Data sourced from studies on multidrug resistance-suppressed (MDR-sup) Schizosaccharomyces pombe. nih.govacs.org

Molecular Interactions with Epidermal Growth Factor Receptor (EGFR) Signaling (e.g., for BE-54017)

Kinase Inhibition Profiles and Target Specificity (e.g., CaMKIIδ for Borregomycin A)

While V-ATPase is a primary target for some indolotryptolines, other members of this structural class show activity against different molecular targets, such as protein kinases. Borregomycin A, another related indolotryptoline, has been identified as a specific inhibitor of the CaMKIIδ (Calcium/calmodulin-dependent protein kinase II delta) kinase. nih.govnih.govnih.gov CaMKIIδ is a serine/threonine kinase involved in various signal transduction pathways, and its elevated levels have been implicated in diseases like heart failure and cancer. nih.govfrontiersin.org

Borregomycin A inhibits CaMKIIδ with a half-maximal inhibitory concentration (IC50) of 3.4 μM. researchgate.netnih.gov This kinase inhibitory activity is considered a key contributor to its observed cytotoxicity against cell lines such as HCT116. nih.gov The discovery of this activity for Borregomycin A suggests that the oxidized indolotryptoline scaffold may serve as a foundation for developing novel protein kinase inhibitors. nih.gov

| Compound | Target Kinase | IC50 |

|---|---|---|

| Borregomycin A | CaMKIIδ | 3.4 μM |

Data sourced from in vitro kinase inhibition assays. researchgate.netnih.gov

Structure-Activity Relationships (SAR) within the Cladoniamide Series (A-G)

The cladoniamide family comprises several congeners (A-G) isolated from the bacterium Streptomyces uncialis, each with slight structural variations. researchgate.net These variations provide an opportunity to study structure-activity relationships (SAR). Cytotoxicity screenings have revealed differences in potency and selectivity among the cladoniamides. For instance, Cladoniamides A and B demonstrate nanomolar cytotoxicity against the HCT-116 human colon cancer cell line. nih.gov In contrast, Cladoniamide G has been identified as the most active analogue against the MCF-7 human breast cancer cell line, showing significant cytotoxicity at a concentration of 10 µg/mL. nih.govresearchgate.netresearchgate.net These findings indicate that even minor modifications to the cladoniamide scaffold can significantly influence their biological activity profile and target cell specificity.

Influence of Methylation Patterns on Biological Mechanisms

The biological activity of the cladoniamide family is significantly modulated by the pattern of methylation on their complex bis-indole scaffold. researchgate.net Key enzymatic modifications, including N-methylation and O-methylation, are crucial not only for the biosynthesis of the final natural products but also for their stability and cytotoxic potency.

The cladoniamide biosynthetic pathway involves a series of enzymatic transformations, with two key methylation steps performed by methyltransferases ClaM1 and ClaM3. researchgate.net The enzyme ClaM1 is responsible for N-methylation, while ClaM3 installs an O-methyl group. researchgate.net Studies involving the heterologous expression of the cladoniamide (cla) gene cluster have provided significant insight into the role of these methylations.

Research using an engineered Streptomyces coelicolor strain with a deleted claM1 gene (the N-methyltransferase) led to the isolation of several non-N6-methylated bis-indoles. nih.gov The production of these demethylated analogs demonstrated that while downstream enzymes in the biosynthetic pathway can process non-methylated substrates, they show a clear preference for N6-methylated intermediates. nih.gov This preference suggests that N-methylation is a critical step for efficient production of the final cladoniamide compounds. nih.gov

When selected non-N-methylated intermediates were tested for biological activity against the HCT-116 human colon cancer cell line, they exhibited only modest cytotoxicity compared to the nanomolar potency of cladoniamides A and B. nih.gov For instance, the indolo[2,3-a] researchgate.netdrugbank.comoxazino[5,6-c]carbazole compounds 13/14 and 15 showed IC₅₀ values of 2.97 µM and 5.65 µM, respectively. nih.gov This highlights the importance of the N-methylation for potent anticancer activity. nih.gov

Similarly, O-methylation, catalyzed by ClaM3, has been shown to be critical for maintaining the structural integrity of the indolotryptoline scaffold. researchgate.net Inactivation of the claM3 gene resulted in the generation of xenocladoniamides, which are shunt products formed from the spontaneous decomposition of ClaM3's substrates. scispace.com This indicates that O-methylation protects the cladoniamide structure from degradation. researchgate.net

The biosynthetic gene cluster for cladoniamides lacks a homolog for abeM2, an N-methyltransferase found in the gene cluster for BE-54017, a closely related compound. plos.org This difference accounts for the absence of a methyl group on the indole (B1671886) nitrogen of the tryptoline (B14887) moiety in cladoniamides, distinguishing them structurally and potentially biologically from the BE-54017 family. plos.org

| Compound | Description | Cytotoxicity (IC₅₀) against HCT-116 Cells |

|---|---|---|

| Cladoniamide A/B | Fully methylated, chlorinated final products | Nanomolar range researchgate.netnih.gov |

| Compounds 13/14 | Non-N-methylated biosynthetic intermediates | 2.97 µM nih.gov |

| Compound 15 | Non-N-methylated biosynthetic intermediate | 5.65 µM nih.gov |

Development of Resistant Cell Models for Mechanistic Insight

To overcome the challenges in identifying the molecular target of cladoniamides, researchers have employed resistant cell models. acs.orgnih.gov This approach is a powerful tool in chemical biology for elucidating a compound's mechanism of action. acs.org The development of drug-resistant cell lines typically involves repeatedly exposing cancer cells to a drug over a period of time, which can take anywhere from 3 to 18 months. researchgate.netfrontiersin.org

In the specific case of the indolotryptoline family, which includes cladoniamides, a forward genetics screening approach using the fission yeast Schizosaccharomyces pombe has been particularly insightful. acs.orgnih.gov A multidrug resistance-suppressed (MDR-sup) strain of S. pombe was used to select for mutants resistant to cladoniamide A and the related compound BE-54017. acs.orgnih.gov This yeast model is advantageous because many of its core cellular processes are conserved in human cells, making it relevant for studying antiproliferative agents. nih.gov

The process involved treating the chemically mutagenized yeast population with concentrations of cladoniamide A that were 2- to 6-fold above its IC₅₀ value (70–150 nM). acs.org This selection pressure allowed for the isolation of rare, resistant colonies. acs.org Subsequent analysis revealed that these resistant strains were also cross-resistant to BE-54017, suggesting a shared mechanism of action and a common molecular target. nih.gov

Whole-genome sequencing of the resistant yeast mutants identified a consistent pattern: point mutations in the genes vma3 and vma11. acs.org These genes encode the c and c' proteolipid subunits of the vacuolar H+-ATPase (V-ATPase), a multi-subunit enzyme responsible for acidifying intracellular compartments. acs.org The reintroduction of these specific mutations into a non-resistant yeast strain was sufficient to confer resistance to the indolotryptolines, confirming that the V-ATPase is the molecular target. acs.org This work demonstrates that indolotryptolines represent a structurally novel class of V-ATPase inhibitors. nih.gov The development and analysis of these resistant models provided direct mechanistic insight that was previously elusive. acs.orgnih.gov

Computational and Theoretical Chemistry Studies of Cladoniamide C

Molecular Modeling and Docking Studies for Target Interaction Analysis

Molecular modeling and docking are computational techniques that predict the preferred orientation and binding affinity of one molecule to another, typically a small molecule ligand to a protein target. scribd.com These methods are crucial for elucidating the molecular basis of a compound's biological activity.

The identification of the molecular target for the cladoniamide family of compounds has been a significant step forward in understanding their biological activity. Studies have identified the Vacuolar H+-ATPase (V-ATPase) as the primary target for indolotryptoline natural products, including the cladoniamides. nih.govacs.org V-ATPase is a multi-subunit protein complex responsible for proton translocation across membranes, a critical process for pH homeostasis in cellular organelles. frontiersin.org

Experimental studies using drug-resistant mutants of Schizosaccharomyces pombe have pinpointed the binding site of the closely related Cladoniamide A to the proteolipid subunits c and c' of the V-ATPase V0 domain. nih.govacs.org These subunits form a crucial part of the proton-translocating pore. nih.gov The mutations conferring resistance are located at a site distinct from other known V-ATPase inhibitors, suggesting a novel binding interaction for the indolotryptoline scaffold. nih.govacs.org

While specific ligand-protein binding site prediction studies for Cladoniamide C are not extensively documented in the literature, the high structural similarity to Cladoniamide A strongly suggests that this compound also targets the V-ATPase at the same or a similar site within the V0 domain. Computational methods for binding site prediction generally rely on geometric and evolutionary conservation information to identify pockets on the protein surface that are likely to bind ligands. frontiersin.orgbigchem.eu

Table 1: Experimentally Identified Resistance-Conferring Mutations to Cladoniamide A in S. pombe V-ATPase

| Gene | Amino Acid Change | Fold Difference in IC50 vs. Wild-Type |

| vma3 (subunit c) | A53V | >8 |

| vma3 (subunit c) | G56V | 4-8 |

| vma11 (subunit c') | A53T | 4-8 |

| vma11 (subunit c') | G57C | 4-8 |

Data sourced from studies on Cladoniamide A resistance. acs.org The IC50 (half-maximal inhibitory concentration) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time. frontiersin.orgmdpi.com These simulations can reveal conformational changes in both the ligand and the protein upon binding, the stability of the complex, and the key interactions that maintain the bound state. frontiersin.org

MD simulations have been used to study the biosynthesis of cladoniamides, where they were consistent with hypohalous acid as the active halogenating species in the enzymatic halogenation of tryptophan, a key step in the formation of these compounds. nih.gov

Ligand-Protein Binding Site Prediction

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its electronic structure and reactivity. nih.govwikipedia.org These methods solve the Schrödinger equation for a given molecule to provide detailed information about its orbitals and energy levels.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. difacquim.comqmul.ac.uk DFT is valuable for predicting a wide range of molecular properties, including optimized geometry, vibrational frequencies, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. chemistrysteps.compreprints.org

For this compound, DFT calculations can be applied to:

Determine the three-dimensional structure: By finding the lowest energy conformation of the molecule.

Analyze the electronic distribution: To identify electron-rich and electron-poor regions, which are crucial for understanding intermolecular interactions.

Calculate reactivity indices: Parameters such as the HOMO-LUMO gap, ionization potential, and electron affinity can be derived to predict the molecule's reactivity. chemistrysteps.com A smaller HOMO-LUMO gap generally indicates higher reactivity.

While specific DFT studies on this compound are not extensively reported, DFT calculations have been employed to investigate the biosynthesis of the cladoniamide family, providing insights into the enzymatic mechanisms involved. nih.gov

Table 2: Representative Quantum Chemical Descriptors and Their Significance

| Descriptor | Definition | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate electrons (nucleophilicity). |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO | Indicates chemical reactivity and kinetic stability. |

| Ionization Potential (I) | The energy required to remove an electron | Measures the tendency to become a cation. |

| Electron Affinity (A) | The energy released when an electron is added | Measures the tendency to become an anion. |

These are general descriptors that can be calculated for any molecule using DFT. chemistrysteps.com

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. x-mol.netfrontiersin.org The various conformations and the energy barriers between them can be represented on a potential energy landscape. nih.gov This landscape provides a comprehensive view of the molecule's flexibility and the probability of it adopting a particular shape. nih.govresearchgate.net

For a complex molecule like this compound, with its indenotryptoline core, multiple conformations are possible due to the rotation around single bonds and the flexibility of the ring systems. Understanding the preferred conformations is crucial, as the bioactive conformation (the shape the molecule adopts when it binds to its target) may not be the lowest energy conformation in solution. mdpi.com

Computational methods can be used to systematically explore the conformational space of this compound and calculate the relative energies of different conformers. This information is vital for docking studies, as it can help in selecting the most relevant conformer to use in the docking simulation.

Density Functional Theory (DFT) Applications

Chemoinformatics and QSAR Approaches to Structure-Mechanism Correlations

Chemoinformatics applies computational and informational techniques to a wide range of chemical problems, including the analysis of large datasets of chemical compounds to identify structure-activity relationships. nih.govresearchgate.net Quantitative Structure-Activity Relationship (QSAR) is a chemoinformatic method that correlates the biological activity of a series of compounds with their physicochemical properties or structural features.

For the cladoniamide family, a QSAR study could be highly beneficial. By synthesizing and testing a series of analogues of this compound with variations at different positions of the molecule, a dataset could be generated. This dataset could then be used to build a QSAR model.

The typical workflow for a QSAR study includes:

Data Collection: Gathering a set of molecules with known biological activities.

Descriptor Calculation: Computing a wide range of molecular descriptors (e.g., steric, electronic, hydrophobic) for each molecule.

Model Building: Using statistical methods like multiple linear regression or machine learning algorithms to build a mathematical model that relates the descriptors to the activity. researchgate.net

Model Validation: Testing the predictive power of the model using an external set of compounds.

A successful QSAR model for the cladoniamides could predict the V-ATPase inhibitory activity of new, unsynthesized analogues, thereby guiding the design of more potent and selective inhibitors.

Biocatalysis and Enzyme Engineering Simulations Related to Cladoniamide Biosynthesis

Computational and theoretical chemistry studies, particularly biocatalysis and enzyme engineering simulations, have become indispensable tools for elucidating the complex biosynthetic pathways of natural products like the cladoniamides. While direct and extensive simulation studies exclusively focused on this compound are not widely reported, the knowledge gained from computational modeling of homologous enzymes provides significant insights into the key enzymatic steps leading to the formation of the characteristic indenotryptoline scaffold. These simulations help to unravel reaction mechanisms, predict enzyme function, and guide protein engineering efforts for novel biocatalyst development.

The biosynthesis of the cladoniamide core involves a series of intricate enzymatic transformations, starting from the dimerization of L-tryptophan to form an indolocarbazole scaffold, which is then rearranged into the indenotryptoline structure. Key enzymes in this pathway, such as flavin-dependent monooxygenases (FMOs) and halogenases, have been the subject of computational investigations in related biosynthetic systems.

Key Enzymes in Cladoniamide Biosynthesis and Their Homologues Studied Computationally:

| Enzyme in Cladoniamide Pathway | Enzyme Class | Homologous Enzymes Studied Computationally | Computational Methods Applied |

| ClaX1, ClaX2 | Flavin-Dependent Monooxygenase | RebC, StaC, RutA, other FMOs | QM/MM, Molecular Dynamics (MD) |

| ClaH | Flavin-Dependent Halogenase | RebH, PrnA, Thal | QM/MM, MD, DFT |

| ClaF | Flavin Reductase | RebF | - |

| ClaM1, ClaM3 | Methyltransferases | - | - |

| ClaO, ClaD, ClaP, ClaC | Indolocarbazole Biosynthesis Enzymes | RebO, RebD, RebP, RebC | - |

Simulations of Flavin-Dependent Monooxygenases (ClaX1 and ClaX2)

The conversion of the indolocarbazole precursor to the indenotryptoline core of cladoniamides is a critical rearrangement catalyzed by two flavin-dependent monooxygenases, ClaX1 and ClaX2. researchgate.netnih.gov ClaX1 is proposed to convert the indolocarbazole to a C4c-C7a cis-diol. nih.gov Subsequently, ClaX2 is crucial for the oxidative rearrangement of the indolocarbazole diol to furnish the indenotryptoline scaffold. nih.govresearchgate.net

Computational studies on homologous FMOs have provided a framework for understanding these transformations. Quantum mechanics/molecular mechanics (QM/MM) and molecular dynamics (MD) simulations are powerful techniques used to model the catalytic cycle of FMOs. researchgate.netmdpi.com These simulations can elucidate the formation of the reactive C4a-(hydro)peroxyflavin intermediate, which is the key oxidizing species. wikipedia.orgresearchgate.net For instance, QM/MM modeling of the flavoenzyme RutA has detailed the potential reaction pathways initiated by the interaction of molecular oxygen with the reduced flavin mononucleotide (FMN). mdpi.com Such studies can map the potential energy surfaces for oxygen activation and substrate oxidation, identifying rate-limiting steps and the roles of active site residues. researchgate.net

In the context of ClaX2, simulations could model the complex rearrangement it catalyzes. This would likely involve modeling the binding of the diol intermediate within the active site and simulating the electronic and structural changes during the oxidative cleavage and subsequent ring closure to form the indenotryptoline structure. Understanding the precise mechanism and the residues that stabilize the transition states is a key area where computational chemistry can contribute significantly.

Computational Insights into Flavin-Dependent Halogenases (ClaH)

The cladoniamide family of compounds includes chlorinated and non-chlorinated members. This compound is a non-chlorinated derivative. researchgate.net The chlorination is introduced by the flavin-dependent halogenase (FDH) ClaH, which acts on an L-tryptophan precursor. researchgate.netmdpi.com The regioselectivity of these halogenases is a topic of intense study, with computational methods playing a vital role.

QM/MM and MD simulations have been extensively applied to tryptophan halogenases like RebH, a homolog of ClaH. researchgate.netchemrxiv.org These studies have helped to confirm that the active halogenating species is a hypohalous acid (e.g., HOCl) generated from a halide ion and the C4a-hydroperoxyflavin intermediate. researchgate.netresearchgate.net The enzyme's active site then precisely orients the substrate relative to this reactive species to achieve site-specific halogenation.

Key Findings from Simulations of Homologous Halogenases:

| Finding | Significance for Cladoniamide Biosynthesis |

| Identification of hypohalous acid as the active halogenating species. | Confirms the chemical basis for chlorination by ClaH. |

| Elucidation of the role of active site residues (e.g., lysine (B10760008) and glutamate) in activating the halogenating agent. researchgate.net | Provides targets for enzyme engineering to alter substrate scope or regioselectivity. |

| MD simulations revealing a substrate tunnel and conformational changes. chemrxiv.org | Explains how the substrate accesses the active site and how selectivity is achieved. |

By applying similar computational models to ClaH, researchers can understand the structural basis for its regioselectivity on the tryptophan molecule. Furthermore, these simulations can explain why some cladoniamides are chlorinated while others, like this compound, are not, potentially relating to substrate availability or enzyme kinetics, which can be modeled computationally. nih.gov

Enzyme Engineering Guided by Simulations

A primary goal of studying biosynthetic enzymes through computational simulations is to engineer them for novel applications. frontiersin.orgrsc.org By understanding the structure-function relationships at a molecular level, targeted mutations can be designed to alter an enzyme's properties, such as its stability, substrate specificity, or catalytic efficiency. nih.gov

For the cladoniamide pathway, enzyme engineering simulations could focus on:

Altering Halogenase Activity: Modifying the active site of ClaH to accept different substrates or to catalyze bromination instead of chlorination, guided by predictive models of FDH selectivity developed from MD simulations. chemrxiv.org

Modifying Monooxygenase Function: Engineering ClaX1 or ClaX2 to accept modified indolocarbazole precursors, potentially leading to the biocatalytic production of novel indenotryptoline alkaloids. Computational docking and MD simulations can predict how mutations in the active site will affect substrate binding and reactivity. frontiersin.org

Improving Biocatalyst Performance: Computational tools can guide the engineering of enzymes with enhanced stability or activity under industrial process conditions. nih.gov

The integration of computational pipelines, combining molecular docking, MD simulations, and QM/MM calculations, offers a powerful strategy to accelerate the discovery and optimization of biocatalysts for the production of complex molecules like this compound and its derivatives. frontiersin.org

Q & A

Q. What are the key experimental methodologies for elucidating the biosynthetic pathway of Cladoniamide C?

To map the biosynthetic pathway, researchers employ a combination of genetic engineering (e.g., gene knockout strains like S. coelicolor YD52), heterologous expression in E. coli, and LC-MS/NMR analysis of intermediates . For example, deletion of claM1 in Streptomyces strains revealed non-methylated bisindole metabolites, highlighting substrate specificity of downstream enzymes . Synthetic precursors like arcyriaflavin A can be fed to engineered strains to trace enzymatic activity .

Q. How can researchers validate the structural configuration of this compound and its analogs?

Structural validation relies on 1D/2D NMR (e.g., , , COSY, HMBC) and X-ray crystallography for absolute stereochemical determination. For instance, the cis configuration of diol intermediates was confirmed via crystallography, while LC-MS with UV-Vis spectra differentiated indolocarbazole scaffolds . Mass accuracy (e.g., 442.0354 [M-H]⁻ for Cladoniamide G) ensures molecular formula consistency .

Q. What are the standard protocols for assessing this compound’s bioactivity in cancer cell lines?

Researchers use dose-response assays (e.g., HCT-116 colon cancer cells) to calculate IC values. For example, compounds [13/14] and [15] showed modest IC values of 2.97 μM and 5.65 μM, respectively, using cell viability indicators like MTT or resazurin . Controls include empty vector strains and non-chlorinated substrates to isolate pathway-specific effects .

Q. How should raw data from this compound experiments be documented for reproducibility?

Follow FAIR principles :

- Metadata : Include strain genotypes (e.g., claM1 deletion), fermentation conditions (e.g., 12 L scale), and HPLC gradients .

- Supplementary Materials : Publish NMR spectra, crystallographic data (CCDC numbers), and LC-MS chromatograms in appendices .

- Statistical Reporting : Use error bars (standard deviation) and tests like ANOVA for biological replicates .

Q. What ethical guidelines apply to handling this compound in laboratory settings?

Adhere to chemical hygiene plans :

- PPE : Chemical-resistant gloves, lab coats, and fume hoods for synthetic steps involving chlorinated intermediates .

- Waste Disposal : Segregate halogenated organic waste per EPA guidelines .

- Data Integrity : Disclose conflicts of interest and avoid selective reporting of bioactivity results .

Advanced Research Questions

Q. How can contradictory data on enzyme substrate specificity in this compound biosynthesis be resolved?

Contradictions arise when enzymes like ClaX1 accept non-natural substrates (e.g., arcyriaflavin A). To address this:

- Perform kinetic assays to compare values for native vs. synthetic substrates .

- Use docking simulations to model enzyme-active site interactions, identifying steric/electronic constraints .

- Validate findings via isotopic labeling (e.g., -acetate) to trace metabolic flux .

Q. What experimental designs mitigate challenges in heterologous expression of this compound pathway genes?

- Codon Optimization : Express claX1/claX2 in E. coli using codon-optimized sequences to improve solubility .

- Chaperone Co-expression : Use plasmids with GroEL/GroES to assist protein folding .

- Bioprocess Engineering : Adjust induction temperature (e.g., 18°C) and aeration rates during fermentation .

Q. How can researchers differentiate between enzymatic and non-enzymatic routes in this compound synthesis?

- Control Experiments : Feed precursors to wild-type and knockout strains; absence of products in vector-only controls confirms enzymatic activity .

- Abiotic Reactions : Replicate conditions (pH, temperature) in vitro; compare product profiles with in vivo results .

- Isotope Tracing : Use -HO to detect hydrolytic vs. enzyme-catalyzed steps .

Q. What statistical approaches are optimal for analyzing this compound’s structure-activity relationships (SAR)?

- Multivariate Analysis : Apply PCA or PLS regression to correlate NMR shifts (e.g., chemical environments) with bioactivity .

- QSAR Modeling : Use MOE or Schrodinger suites to predict IC based on substituent electronic parameters (Hammett σ) .

- Error Analysis : Report 95% confidence intervals for dose-response curves and use F-tests to compare regression models .

Q. How should researchers address low yields in this compound’s synthetic routes?

- Reaction Optimization : Screen solvents (e.g., EtOAc vs. THF) and catalysts (e.g., Pd/C for hydrogenation) using DoE (Design of Experiments) .

- Scale-Up Strategies : Use continuous flow reactors to improve mixing and heat transfer during bisindole cyclization .

- Byproduct Analysis : Characterize minor products via HRMS/MS to identify competing pathways .

Methodological Best Practices

- Replication : Independent labs should reproduce fermentation protocols (e.g., 12 L scale, 7-day incubation) and synthetic steps (e.g., 72-hour reflux) .

- Data Contradiction : Use Bradford-Hill criteria to assess causality when bioactivity results conflict with structural predictions .

- Ethical Reporting : Declare approval codes from institutional biosafety committees (e.g., IBC #2025-001) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.